molecular formula C21H24ClNO4S B2941363 Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate CAS No. 860649-14-5

Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B2941363
CAS No.: 860649-14-5
M. Wt: 421.94
InChI Key: RDQPGXJOUZSIHR-UHFFFAOYSA-N
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Description

Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate is a piperidine-derived compound featuring a benzenesulfonyl group at the 4-position and a 4-chlorobenzyl substituent at the 1-position of the piperidine ring. Its molecular formula is C22H26ClNO5S, with a molecular weight of 451.96 g/mol . Key predicted physicochemical properties include:

  • Density: 1.285 ± 0.06 g/cm³
  • Boiling Point: 580.5 ± 50.0 °C
  • pKa: 5.51 ± 0.10 .

Properties

IUPAC Name

ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4S/c1-2-27-20(24)21(28(25,26)19-6-4-3-5-7-19)12-14-23(15-13-21)16-17-8-10-18(22)11-9-17/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQPGXJOUZSIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a benzenesulfonyl group and a chlorophenylmethyl moiety. Its molecular formula is C18H20ClN1O4SC_{18}H_{20}ClN_{1}O_{4}S, and it exhibits properties typical of piperidine derivatives, which are known for their versatility in drug design.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism typically involves the inhibition of bacterial enzyme systems, leading to cell death.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes . The IC50 values for these activities suggest significant potency, indicating that this compound could be explored further for therapeutic applications targeting enzyme-related disorders.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar piperidine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The sulfonamide group is particularly noted for its role in enhancing the anticancer properties through interactions with specific cellular targets .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It likely acts by binding to active sites of enzymes, thereby disrupting their function.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes, affecting intracellular signaling pathways.
  • Targeting Specific Receptors : The chlorophenyl group may facilitate interactions with specific receptors involved in disease pathways.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of piperidine derivatives:

  • Antimicrobial Screening : A study synthesized various piperidine derivatives and tested them against multiple bacterial strains. The results showed that compounds with similar structures to this compound exhibited significant antibacterial activity .
  • Enzyme Inhibition Studies : In vitro studies demonstrated that certain derivatives showed strong AChE inhibition with IC50 values ranging from 0.63 µM to 2.14 µM . This suggests that modifications to the piperidine structure can enhance enzyme inhibitory activity.
  • Anticancer Activity : Research has indicated that some sulfonamide-containing piperidines can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Table 1: Substituent and Molecular Weight Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound (866135-91-3) 4-Benzenesulfonyl, 1-(4-chlorobenzyl) C22H26ClNO5S 451.96 Reference compound
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (313685-03-9) 1-(4-Chlorophenylsulfonyl) C14H18ClNO4S 331.82 Lacks benzyl group; simpler structure
Ethyl 4-((4-chlorophenyl)sulfonyl)-1-(4-methylbenzyl)piperidine-4-carboxylate (866150-05-2) 4-(4-Chlorophenylsulfonyl), 1-(4-methylbenzyl) C22H26ClNO4S 435.97 Methylbenzyl vs. chlorobenzyl substituent
Ethyl 4-(4-chlorobenzyl)-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]piperidine-4-carboxylate (CHEMBL1872670) 1-(Pyrazole-containing alkyl chain) C22H30ClN3O2 403.95 Pyrazole substituent alters polarity and hydrogen bonding

Key Observations :

  • The benzyl group in the target compound increases molecular weight by ~120 g/mol compared to the sulfonyl-only analog .
  • Pyrazole-containing analogs (e.g., CHEMBL1872670) introduce hydrogen bond acceptors, which may enhance receptor binding in therapeutic contexts .

Sulfonyl Group Modifications

Table 2: Sulfonyl Group Impact on Physicochemical Properties
Compound Name (CAS) Sulfonyl Group Boiling Point (°C) pKa
Target Compound (866135-91-3) Benzenesulfonyl 580.5 ± 50.0 5.51 ± 0.10
Ethyl 1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxylate (analog of CAS 866135-91-3) 4-Methoxyphenylsulfonyl ~550 (predicted) ~6.0 (predicted)
Ethyl 4-((4-chlorophenyl)sulfonyl)-6-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (866051-00-5) Dual sulfonyl groups (aryl and alkyl) N/A N/A

Key Observations :

  • 4-Methoxyphenylsulfonyl substitution increases electron-donating effects, raising pKa compared to the target compound’s benzenesulfonyl group .
  • Dual sulfonyl groups (e.g., 866051-00-5) may enhance metabolic stability but reduce solubility due to increased molecular rigidity .

Conformational Considerations

  • Ring Puckering : The piperidine ring’s puckering (as per Cremer-Pople parameters ) may vary between analogs. For example, bulkier substituents (e.g., benzyl groups) could restrict ring flexibility, impacting binding pocket compatibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate

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